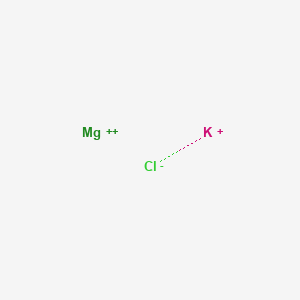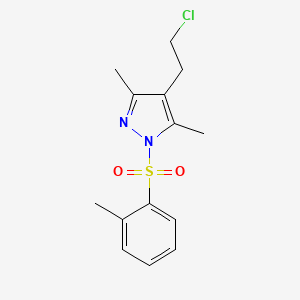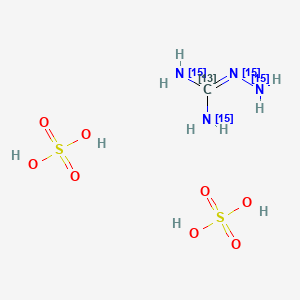
Magnesium;potassium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium potassium chloride can be synthesized through several methods. One common method involves the reaction of magnesium chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts.
Industrial Production Methods
In industrial settings, magnesium potassium chloride is often produced through the electrolysis of molten salts. This process involves heating a mixture of magnesium chloride, potassium chloride, and other salts to high temperatures, followed by electrolysis to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium potassium chloride undergoes various chemical reactions, including:
Combination reactions: Where it combines with other elements or compounds to form new products.
Decomposition reactions: Where it breaks down into simpler substances.
Single-replacement reactions: Where one element in the compound is replaced by another element.
Double-replacement reactions: Where elements in two different compounds exchange places.
Common Reagents and Conditions
Common reagents used in reactions with magnesium potassium chloride include acids, bases, and other salts. The reactions are often carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving magnesium potassium chloride depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce magnesium chloride and potassium chloride .
Wissenschaftliche Forschungsanwendungen
Magnesium potassium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of magnesium potassium chloride involves its role as an electrolyte in the body. It helps maintain fluid balance, supports muscle function, and regulates nerve signaling. Magnesium ions act as cofactors for various enzymes, while potassium ions are crucial for maintaining cellular membrane potential .
Vergleich Mit ähnlichen Verbindungen
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Used primarily as a source of magnesium in various applications.
Potassium chloride: Commonly used as a potassium supplement and in fertilizers.
Sodium chloride: Widely used as table salt and in industrial applications.
Magnesium potassium chloride is unique due to its combined properties of both magnesium and potassium, making it useful in applications where both ions are required .
Eigenschaften
Molekularformel |
ClKMg+2 |
|---|---|
Molekulargewicht |
98.86 g/mol |
IUPAC-Name |
magnesium;potassium;chloride |
InChI |
InChI=1S/ClH.K.Mg/h1H;;/q;+1;+2/p-1 |
InChI-Schlüssel |
SEMYAGXUFFHEEB-UHFFFAOYSA-M |
Kanonische SMILES |
[Mg+2].[Cl-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)


![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)



![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)

![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)

